molecular formula C9H10N2O B1289301 4-(Aminomethyl)-2-methoxybenzonitrile CAS No. 182287-70-3

4-(Aminomethyl)-2-methoxybenzonitrile

Cat. No.: B1289301
CAS No.: 182287-70-3
M. Wt: 162.19 g/mol
InChI Key: ODJRWUOXUGLZHT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methoxybenzonitrile, also known as 4-AM-2-MBN, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of benzonitrile and is used in organic synthesis and as a reagent in laboratory experiments. 4-AM-2-MBN is a white crystalline solid with a molecular weight of 175.19 g/mol and a melting point of 194-196 °C.

Scientific Research Applications

Synthesis and Material Science

  • 4-(Aminomethyl)-2-methoxybenzonitrile and its derivatives have been utilized in various synthetic pathways, including the synthesis of 2-amino-4-quinazolinones, which are potentially valuable in material science and pharmaceuticals. A novel route involving the substitution of difluoro-4-methoxybenzonitrile followed by hydrolysis and condensation was outlined to create these derivatives (Fray et al., 2006).

  • The study of electronic structures of organic dye sensitizers, including 4-methoxybenzonitrile, is crucial for the development of dye-sensitized solar cells. Density Functional Theory (DFT) and Time Dependent DFT were applied to understand the interfacial electron transfer between the semiconductor electrode and the dye, which is pivotal for improving solar cell efficiencies (Prakasam et al., 2013).

  • Novel heterocyclic compounds synthesized from 4-methoxybenzonitrile have exhibited promising spectrofluorometric properties and potential antibacterial activities. These findings underscore the compound's versatility in the development of functional materials and antibacterial agents (Khan, 2017).

Biological Research and Pharmacology

  • Certain benzonitrile derivatives, including 4-methoxybenzonitrile, have been identified as inhibitors of the enzyme tyrosinase, which is significant in the field of dermatology and pigment disorder treatments. The study of these inhibitors helps in understanding and developing treatments for conditions like hyperpigmentation (Nihei & Kubo, 2019).

  • A family of iron(II)-cyclopentadienyl compounds, synthesized using 4-aminobenzonitrile, displayed strong activity against colorectal and triple-negative breast cancer cells. This discovery is significant for cancer research, providing insights into potential treatments and the role of nitrile-based ligands in anticancer activity (Pilon et al., 2020).

Physical Chemistry

  • The study of intramolecular charge transfer in 4-aminobenzonitrile has provided insights into radiationless decay processes and electronic state transitions, which are fundamental in understanding molecular behavior and designing molecular devices (Castro et al., 2018).

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)-2-methoxybenzonitrile plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile attacking electrophilic centers on other molecules . Additionally, this compound can form hydrogen bonds with amino acids in proteins, influencing their structure and function

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, it can affect gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These cellular effects highlight the compound’s potential in therapeutic applications and its importance in cellular biology research.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular mechanisms is crucial for elucidating the compound’s biological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs or biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects . The subcellular localization of this compound is critical for its activity and function, as it determines the accessibility to its target biomolecules and the resulting cellular responses .

Properties

IUPAC Name

4-(aminomethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJRWUOXUGLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286710
Record name 4-(Aminomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-70-3
Record name 4-(Aminomethyl)-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182287-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-2-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

2.5 g of the bromide (b) were introduced into 10 ml of MeOH, and NH3 was passed in during dropwise addition of 38 ml of conc. ammonia/MeOH 1:1. After 2 h, the solvent was stripped off, the product was taken up in DCM and washed with water, and the organic phase was dried over Na2SO4. The product was precipitated as hydrochloride with ethereal HCl. 1H-NMR (DMSO-d6, δ in ppm): 8.6 (broad signal, NH3+), 7.79 (1H), 7.55 (1H), 7.20 (1H), 4.10 (s, 2H), 3.93 (s, 3H)
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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